molecular formula C16H12N4OS2 B11968285 N-phenyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide

N-phenyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide

Cat. No.: B11968285
M. Wt: 340.4 g/mol
InChI Key: QOGLICZBNZREAS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-PHENYL-2-((1,2,4)TRIAZOLO(3,4-B)(1,3)BENZOTHIAZOL-3-YLTHIO)ACETAMIDE typically involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with appropriate reagents under reflux conditions in ethanol, often in the presence of a catalytic amount of piperidine . This method yields the desired compound with moderate efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-PHENYL-2-((1,2,4)TRIAZOLO(3,4-B)(1,3)BENZOTHIAZOL-3-YLTHIO)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Mechanism of Action

Properties

Molecular Formula

C16H12N4OS2

Molecular Weight

340.4 g/mol

IUPAC Name

N-phenyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide

InChI

InChI=1S/C16H12N4OS2/c21-14(17-11-6-2-1-3-7-11)10-22-15-18-19-16-20(15)12-8-4-5-9-13(12)23-16/h1-9H,10H2,(H,17,21)

InChI Key

QOGLICZBNZREAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4S3

Origin of Product

United States

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